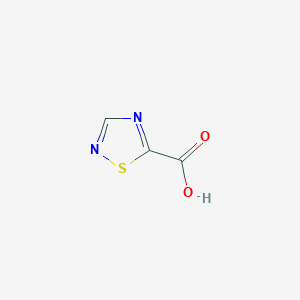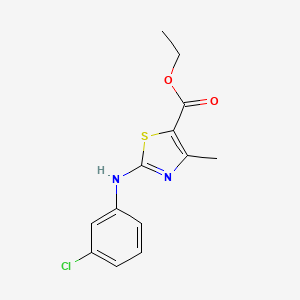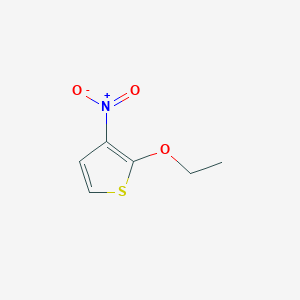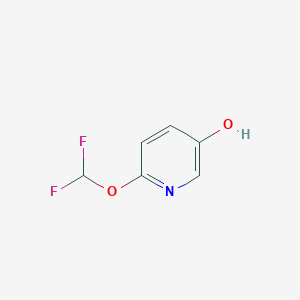
1,2,4-Thiadiazole-5-carboxylic acid
Overview
Description
1,2,4-Thiadiazole-5-carboxylic acid is an organic compound with a wide range of applications in the scientific research field. It is a biologically active 1,2,4-thiadiazole derivative .
Synthesis Analysis
Several new 2,5-disubstituted derivatives of 1,3,4-thiadiazoles were obtained from cyclization of thiosemicarbazide and corresponding p-substituted carboxylic acid in phosphorus oxychloride . Also, five new multicomponent solid forms of the biologically active 1,2,4-thiadiazole derivative with dicarboxylic and hydroxybenzoic acids have been discovered by combined virtual/experimental cocrystal screening .Molecular Structure Analysis
The interplay between the intrinsic hierarchy of the donor/acceptor groups in the 1,2,4-Thiadiazole-5-carboxylic acid molecules and the hydrogen bond pattern in the multicomponent crystals was rationalized using quantitative analysis of molecular electrostatic potential (MEP) surfaces along with periodic DFT computations .Chemical Reactions Analysis
The 1,2,3-thiadiazole ring system is prepared mainly in five ways: cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis), cycloaddition of diazoalkanes with C=S bond (Pechmann synthesis), hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis), ring transformation of other sulfur-containing heterocyclic compounds, and elaboration of preformed 1,2,3-thiadiazole .Scientific Research Applications
- Research : A study synthesized 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and evaluated their in vitro antimicrobial activity. Notably, compound 15 exhibited high bioactivity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .
- Research : The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives involved condensation reactions, yielding compounds with characteristic NMR signals .
- Research : While not directly studied for neuroprotection, 1,2,4-thiadiazole-based compounds have shown promise. For example, novel cocrystals of a related 1,2,4-thiadiazole derivative were discovered, suggesting potential applications in neuroprotection .
- Research : Researchers assessed the lipophilicity of the synthesized derivatives. Lipophilicity impacts drug bioavailability and pharmacokinetics .
- Research : The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives involved hydrazide chemistry .
Antimicrobial Activity
Organic Synthesis
Neuroprotection
Lipophilicity Studies
Hydrazide–Hydrazone Chemistry
Drug Discovery
Safety and Hazards
1,2,4-Thiadiazole-5-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound .
Mechanism of Action
Target of Action
1,2,4-Thiadiazole-5-carboxylic acid and its derivatives have been found to exhibit significant biological activities. The primary targets of this compound are often related to its antifungal and anticancer properties . For instance, it has been shown to disrupt the membrane integrity of certain fungi, thereby inhibiting their growth . In the context of cancer treatment, some derivatives have been found to inhibit c-Met kinase, a key player in tumor growth and metastasis .
Mode of Action
The compound interacts with its targets in a way that disrupts their normal function. In the case of antifungal activity, the compound affects mycelial growth by disrupting membrane integrity . When it comes to anticancer activity, the compound inhibits the phosphorylation of c-Met, thereby disrupting cell cycle progression and inducing apoptosis .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-Thiadiazole-5-carboxylic acid are primarily related to cell growth and survival. By disrupting membrane integrity in fungi, it interferes with essential cellular processes, leading to inhibited growth . In cancer cells, the inhibition of c-Met kinase disrupts signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of growth in targeted organisms or cells. In fungi, this manifests as a disruption of mycelial growth . In cancer cells, the compound’s action leads to cell cycle arrest and apoptosis, reducing tumor growth .
Action Environment
The action of 1,2,4-Thiadiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound and thus its bioavailability . Additionally, the presence of other substances, such as dicarboxylic and hydroxybenzoic acids, can lead to the formation of cocrystals, potentially altering the compound’s properties .
properties
IUPAC Name |
1,2,4-thiadiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGVJRWEWYIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)
amino]-acetic acid](/img/structure/B3158560.png)


![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)


![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)




